molecular formula C15H19F2I B189926 1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene CAS No. 149705-66-8

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene

Cat. No.: B189926
CAS No.: 149705-66-8
M. Wt: 364.21 g/mol
InChI Key: SQYYCSHUGCWURO-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene is an organic compound with the molecular formula C15H19F2I It is characterized by the presence of two fluorine atoms, one iodine atom, and a trans-4-propylcyclohexyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene can be synthesized through a multi-step process starting from 1,3-difluorobenzene. The synthetic route typically involves the following steps:

    Halogenation: Introduction of iodine into the benzene ring through electrophilic substitution using iodine and an oxidizing agent such as nitric acid.

    Cyclohexylation: Attachment of the trans-4-propylcyclohexyl group to the benzene ring via Friedel-Crafts alkylation using a suitable alkylating agent and a Lewis acid catalyst like aluminum chloride.

    Fluorination: Introduction of fluorine atoms into the benzene ring through nucleophilic substitution using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as solvent, and elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of fluorinated derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving halogen bonding, hydrophobic interactions, and electronic effects of the fluorine and iodine atoms. These interactions can modulate the activity of biological molecules and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-iodobenzene: Lacks the trans-4-propylcyclohexyl group, making it less hydrophobic and less bulky.

    1,3-Difluoro-2-bromo-5-(trans-4-propylcyclohexyl)benzene: Contains bromine instead of iodine, resulting in different reactivity and electronic properties.

    1,3-Difluoro-2-chloro-5-(trans-4-propylcyclohexyl)benzene: Contains chlorine instead of iodine, affecting its chemical behavior and interactions.

Uniqueness

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene is unique due to the combination of fluorine and iodine atoms along with the trans-4-propylcyclohexyl group. This unique structure imparts specific chemical properties, such as increased hydrophobicity, steric hindrance, and electronic effects, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,3-difluoro-2-iodo-5-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2I/c1-2-3-10-4-6-11(7-5-10)12-8-13(16)15(18)14(17)9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYYCSHUGCWURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602247
Record name 1,3-Difluoro-2-iodo-5-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149705-66-8
Record name 1,3-Difluoro-2-iodo-5-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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